molecular formula C34H52O9 B3026167 Spinosyn D 17-pseudoaglycone CAS No. 131929-55-0

Spinosyn D 17-pseudoaglycone

Cat. No.: B3026167
CAS No.: 131929-55-0
M. Wt: 604.8 g/mol
InChI Key: PGGPPEHRBUYMQU-QEGHUGIASA-N
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Description

Spinosyn D 17-pseudoaglycone is a macrolide compound derived from the selective hydrolysis of spinosyn D. Spinosyns are a class of natural products produced by the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal properties and are widely used in agricultural pest control.

Mechanism of Action

Target of Action

Spinosyn D 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors (nAChRs) of the insect nervous system . These receptors play a crucial role in the transmission of nerve signals, and their disruption leads to the insecticidal activity of the compound .

Mode of Action

The compound interacts with its targets by acting as an allosteric activator of the nAChRs . This interaction causes neuronal hyperexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The biosynthesis of spinosyns, including this compound, involves a complex series of biochemical pathways. These pathways involve the production of macrolides with a 21-carbon, 12-membered tetracyclic lactones attached to two deoxysugars, tri-O-methylrhamnose and forosamine . Labeling studies, analysis of biosynthetically blocked mutants, and the genetic identification of the spinosyn gene cluster have provided detailed information concerning the mechanism of spinosyn biosynthesis .

Pharmacokinetics

It’s known that the compound is a hydrolysis product of the minor insecticide component spinosyn d . This suggests that it may be produced in the environment or within organisms through the breakdown of spinosyn D. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the paralysis and death of insects. virescens), when used at concentrations up to 64 ppm .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is derived from the aerobic fermentation of Saccharopolyspora spinosa in aqueous growth media . Therefore, factors such as oxygen availability and the composition of the growth media could potentially influence the production and action of the compound.

Biochemical Analysis

Biochemical Properties

Spinosyn D 17-pseudoaglycone plays a role in biochemical reactions primarily as a hydrolysis product. It interacts with various enzymes and proteins during its formation and degradation. The hydrolysis of spinosyn D to form this compound involves the selective hydrolysis of the forosamine saccharide at the 17-position . This interaction is facilitated by specific hydrolytic enzymes that target the forosamine moiety. The biochemical properties of this compound are distinct from those of spinosyn D, as it lacks the forosamine saccharide, which is essential for the potent insecticidal activity of spinosyn D .

Cellular Effects

This compound has been shown to have limited effects on various types of cells and cellular processes compared to spinosyn D. It does not exhibit significant insecticidal activity, which suggests that its impact on cell signaling pathways, gene expression, and cellular metabolism is minimal . The absence of the forosamine saccharide in this compound may influence its interaction with cellular receptors and enzymes, potentially altering its cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific hydrolytic enzymes that facilitate the removal of the forosamine saccharide from spinosyn D . This hydrolysis reaction results in the formation of this compound, which lacks the forosamine moiety. The absence of this saccharide significantly reduces the compound’s insecticidal activity, as the forosamine moiety is crucial for binding to insect nicotinic acetylcholine receptors . Therefore, this compound does not exhibit the same molecular interactions as spinosyn D.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time have been studied to understand its stability and degradation. This compound is relatively stable under laboratory conditions, with a stability of up to four years when stored at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is known that this compound is not lethal to tobacco budworms at concentrations up to 64 ppm This suggests that the compound has a relatively low toxicity profile compared to spinosyn D

Metabolic Pathways

This compound is involved in metabolic pathways related to its formation and degradation. The hydrolysis of spinosyn D to form this compound involves specific hydrolytic enzymes that target the forosamine saccharide . The metabolic pathways of this compound are distinct from those of spinosyn D, as the absence of the forosamine saccharide alters its interaction with metabolic enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. It is likely that the compound’s transport and distribution are influenced by its lack of the forosamine saccharide, which may affect its interaction with cellular transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound has not been well-characterized. The absence of the forosamine saccharide may influence its targeting to specific cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Spinosyn D 17-pseudoaglycone is prepared by hydrolyzing the forosamine saccharide at the 17-position of spinosyn D under mild acidic conditions. The reaction involves dissolving spinosyn D in a suitable solvent, such as dichloromethane, and treating it with an acid catalyst. The reaction mixture is then washed with brine, dried over potassium carbonate, and evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves fermentation of Saccharopolyspora spinosa, followed by selective hydrolysis of the forosamine saccharide. The fermentation process is optimized to maximize the yield of spinosyn D, which is then subjected to hydrolysis to produce the 17-pseudoaglycone derivative .

Chemical Reactions Analysis

Types of Reactions

Spinosyn D 17-pseudoaglycone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form keto derivatives.

    Reduction: Reduction reactions can convert the keto derivatives back to their original forms.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Keto derivatives of this compound.

    Reduction: Reduced forms of the keto derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Spinosyn D 17-pseudoaglycone has several scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide chemistry and developing new synthetic methodologies.

    Biology: Investigated for its insecticidal properties and potential use in pest control.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Used in the development of new insecticides and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spinosyn D 17-pseudoaglycone is unique due to its specific structural modifications, which result in distinct chemical and biological properties. Its selective hydrolysis at the 17-position differentiates it from other spinosyn compounds and contributes to its unique insecticidal activity .

Properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGPPEHRBUYMQU-QEGHUGIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343056
Record name A 83543D pseudoaglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131929-55-0
Record name A 83543D pseudoaglycone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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